molecular formula C16H17N5O B2932654 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1788679-12-8

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No. B2932654
CAS RN: 1788679-12-8
M. Wt: 295.346
InChI Key: FPTPXIPLBNFMRW-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK has been shown to have antitumor effects in a variety of cancers, including lymphoma, leukemia, and solid tumors.

Scientific Research Applications

Synthesis and Structural Characterization

This compound, due to its structural complexity, has been a subject of interest in synthetic organic chemistry, with researchers exploring various synthetic routes and characterizations. The synthesis of related triazole derivatives often involves strategies like cycloaddition reactions, showcasing the compound's relevance in synthetic methodologies (Liu et al., 2007; Thiruvalluvar et al., 2007). Structural characterization techniques such as X-ray crystallography, FTIR, NMR, and DFT studies provide deep insights into the molecular geometry, vibrational assignments, and chemical shifts, critical for understanding the compound's interactions at the molecular level (Ataol et al., 2014; Inkaya et al., 2013).

Biological Activities

Compounds with the triazole and indole scaffolds often exhibit notable biological activities. Research has shown that derivatives similar to the compound possess antimicrobial, antifungal, and plant growth regulatory activities, suggesting potential applications in agriculture and medicine (Liu et al., 2007). Moreover, specific triazole derivatives have been evaluated for their fungicidal properties against a range of phytopathogens, indicating the compound's relevance in developing new antifungal agents (Bai et al., 2020).

Catalytic Applications

The structural motifs present in the compound are also of interest in catalysis. Research on related molecules has explored their use as ligands in metal complexes, which are then applied in various catalytic processes, including but not limited to, the synthesis of heterocyclic compounds and polymerization reactions. This demonstrates the compound's potential utility in organic synthesis and material science (Sun et al., 2007).

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(9-12-10-17-15-4-2-1-3-14(12)15)20-7-5-13(11-20)21-8-6-18-19-21/h1-4,6,8,10,13,17H,5,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTPXIPLBNFMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

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